

# A Technical Guide to the Fundamental Properties of Manganese Silicide Thin Films

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This technical guide provides a comprehensive overview of the core fundamental properties of manganese silicide thin films, focusing on their structural, magnetic, electrical, and optical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this promising class of materials.

# **Structural Properties**

Manganese silicide thin films can form in several crystallographic phases, with the specific phase being highly dependent on the Mn/Si stoichiometry and the synthesis conditions, particularly the annealing temperature. The two most commonly studied forms are the cubic monosilicide (MnSi) and the higher manganese silicides (HMS), which are semiconducting.

Manganese Monosilicide (MnSi): This phase typically crystallizes in a cubic B20 structure with no inversion center.[1] This non-centrosymmetric nature is crucial as it gives rise to the Dzyaloshinskii-Moriya interaction, a key ingredient for the formation of exotic magnetic states like skyrmions.[2][3]

Higher Manganese Silicides (HMS): These are silicon-rich phases with a general formula of MnSi<sub>x</sub>, where x is approximately 1.7.[4] Several tetragonal crystallite phases fall under the HMS category, including Mn<sub>4</sub>Si<sub>7</sub>, Mn<sub>11</sub>Si<sub>19</sub>, Mn<sub>15</sub>Si<sub>26</sub>, and Mn<sub>27</sub>Si<sub>47</sub>.[4][5] These are often referred to as Nowotny "chimney-ladder" phases.[5] The formation of specific HMS phases is sensitive to the manganese concentration and annealing temperatures. For instance, the



transition from MnSi to HMS phases has been observed at annealing temperatures around 500°C.[4]

The table below summarizes the key structural properties of different manganese silicide phases.

Phase	Crystal System	Space Group	Lattice Parameter (a)	Reference
MnSi	Cubic	P2 <sub>1</sub> 3	0.45598 nm	[1]
Mn <sub>4</sub> Si <sub>7</sub>	Tetragonal	-	-	[4][5]
Mn11Si19	Tetragonal	-	-	[5]
Mn15Si26	Tetragonal	-	-	[4][5]
Mn27Si47	Tetragonal	-	-	[4][5]

# **Magnetic Properties**

The magnetic properties of manganese silicide thin films are a rich area of research, primarily due to the unique characteristics of the MnSi phase and the potential for spintronic applications with HMS.

MnSi Thin Films: Bulk MnSi is a paramagnetic metal at room temperature and transitions to a ferromagnetic state at a cryogenic temperature of about 29 K.[1] However, in thin film form, the Curie temperature (Tc) is often observed to be enhanced, with values around 43 K being reported.[6][7][8][9] This enhancement is a subject of ongoing research, with potential causes including strain and defects.[7]

A hallmark of MnSi is the formation of a skyrmion lattice, a topologically protected, swirling spin texture, in a specific range of temperatures and applied magnetic fields.[1][2] These particle-like magnetic objects are typically nanometric in size (around 18 nm in MnSi) and can be manipulated with extremely low current densities, making them promising for future data storage and spintronic devices.[2][3]



Higher Manganese Silicide (HMS) Thin Films: HMS thin films also exhibit interesting magnetic behavior. They are generally paramagnetic at room temperature but can show ferromagnetic properties at low temperatures.[4] The saturation magnetization and coercivity are dependent on the manganese concentration. For films with compositions near MnSi<sub>1.7</sub>, a coercivity of about 300 Oe and a saturation magnetization of 100 emu/cc have been reported at low temperatures.[4]

The following table summarizes key magnetic properties of manganese silicide thin films.

Property	MnSi Thin Films	Higher Manganese Silicide (HMS) Thin Films (near MnSi1.7)	Reference
Magnetic Ordering	Paramagnetic at RT, Ferromagnetic at low T	Paramagnetic at RT, Ferromagnetic at low T	[1][4]
Curie Temperature (Tc)	~43 K (enhanced from bulk 29 K)	Varies with composition	[6][7]
Saturation Magnetization	~0.4 μB/Mn	~100 emu/cc (at low T)	[4][7]
Coercivity	-	~300 Oe (at low T)	[4]
Special Features	Hosts skyrmion phase	Potential for spintronics applications	[2][4]

# **Electrical Properties**

The electrical transport properties of manganese silicide thin films are strongly dependent on their phase. MnSi is metallic, while the higher manganese silicides are semiconductors.

MnSi Thin Films: As a metal, the resistivity of MnSi thin films generally decreases with decreasing temperature.[10] The electrical transport in these films is a subject of interest, particularly in relation to the different magnetic phases, including the skyrmion phase, where a topological Hall effect can be observed.[2]



Higher Manganese Silicide (HMS) Thin Films: These materials are semiconductors, and their electrical properties are crucial for potential thermoelectric and optoelectronic applications.[4] The resistivity of HMS films generally increases as the temperature decreases.[11] P-type semiconducting behavior has been observed in Mn-doped Si thin films with high Mn concentrations, with hole densities around 10<sup>20</sup> cm<sup>-3</sup>.[11] The carrier concentration and mobility are key parameters that influence the overall conductivity. For instance, in some thin films, as the thickness increases, both carrier concentration and mobility have been observed to increase, leading to a decrease in resistivity.[12]

The table below provides a summary of the electrical properties.

Property	MnSi Thin Films	Higher Manganese Silicide (HMS) Thin Films	Reference
Conductivity Type	Metallic	Semiconducting (can be p-type)	[1][11]
Resistivity vs. Temp.	Decreases with decreasing temperature	Increases with decreasing temperature	[10][11]
Carrier Concentration	High	$\sim$ 10 $^{20}$ cm $^{-3}$ (for p-type)	[11]
Special Features	Exhibits topological Hall effect in skyrmion phase	Potential for thermoelectric applications	[2][4]

# **Optical Properties**

The optical properties of manganese silicide thin films, particularly the semiconducting HMS phases, are of interest for photovoltaic and optoelectronic applications. The band gap is a critical parameter that determines the range of light absorption.

Higher Manganese Silicide (HMS) Thin Films: There is a considerable range in the reported band gap values for HMS, which can be attributed to variations in material quality, strain, and measurement techniques.[13] Both direct and indirect band gaps have been reported. Some



studies suggest an indirect gap around 0.40 eV and a direct transition at higher energies, around 0.96 eV.[13][14] Other experimental values for the direct band gap range from 0.77 eV to 0.93 eV.[15][16][17] For instance, MnSi<sub>1.7</sub> thin films have been reported to have a direct band gap of 0.81 eV.[18]

A summary of the optical properties is presented in the table below.

Property	Higher Manganese Silicide (HMS) Thin Films	Reference
Band Gap Type	Both direct and indirect transitions reported	[13][14]
Indirect Band Gap	~0.40 eV	[13][14]
Direct Band Gap	0.77 - 0.96 eV	[14][16][18]

# **Experimental Protocols**

The synthesis and characterization of manganese silicide thin films involve a variety of sophisticated techniques. Below are detailed methodologies for some of the key experiments.

# **Thin Film Synthesis**

DC Magnetron Sputtering:

- Substrate Preparation: Silicon or sapphire substrates are cleaned to remove surface contaminants.
- Target: A composite target of silicon with manganese chips, or co-sputtering from separate
   Mn and Si targets, can be used.[4][19]
- Sputtering Conditions:
  - Base Pressure: The chamber is evacuated to a high vacuum, typically around  $1.0 \times 10^{-6}$  Torr.[19]
  - Working Pressure: Argon gas is introduced at a pressure of around 10 mTorr.[4][20]



- Power: DC power is applied to the Mn target (e.g., 10-20 W) and RF power to the Si target (e.g., 100 W).[19]
- Substrate Temperature: Deposition can be carried out at room temperature or elevated temperatures (e.g., 400°C).[4][20]
- Post-Deposition Annealing: The as-deposited films are often amorphous and require annealing to induce crystallization. Annealing is typically performed in situ or ex situ in a vacuum or inert atmosphere at temperatures ranging from 500°C to 590°C for a duration of around 2 hours.[2][4][19]

#### **Structural Characterization**

X-Ray Diffraction (XRD):

- Instrument: A diffractometer with a specific X-ray source (e.g., Co Kα) is used.[21]
- Scan Type: A  $2\theta/\omega$  scan is typically performed to identify the crystalline phases present in the film.
- Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles. These peaks are compared to standard diffraction patterns (e.g., from a powder diffraction file database) to identify the manganese silicide phases (e.g., cubic B20-MnSi, tetragonal HMS phases).[20][21] The peak positions can also be used to calculate lattice parameters.

# **Magnetic Characterization**

Vibrating Sample Magnetometry (VSM):

- Principle: A VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field. The oscillating magnetic flux from the sample induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment.[22]
- Procedure:
  - The thin film sample is mounted on a sample holder.
  - An external magnetic field is applied, and the sample is vibrated.



- The induced voltage in the pick-up coils is measured as the applied magnetic field is swept.
- This allows for the determination of the hysteresis loop, from which parameters like saturation magnetization, remanence, and coercivity can be extracted.[23]
- Measurements can be performed at various temperatures to determine the Curie temperature.

#### **Electrical Characterization**

Four-Point Probe Measurement (for Resistivity):

- Setup: Four equally spaced, co-linear probes are brought into contact with the thin film surface.[3]
- Measurement: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[24]
- Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). For a thin film with thickness (t) much smaller than the probe spacing, the resistivity (ρ) can be determined using the formula ρ = Rs × t.[15]

Hall Effect Measurement (for Carrier Type, Concentration, and Mobility):

- Setup: The sample is placed in a magnetic field perpendicular to the film surface. An
  electrical current is passed through the length of the sample.
- Measurement: The Hall voltage, a transverse voltage that develops across the width of the sample, is measured.[4][25]
- Analysis:
  - The sign of the Hall voltage indicates the majority charge carrier type (positive for holes, negative for electrons).[4]
  - The Hall coefficient is calculated from the Hall voltage, current, and magnetic field strength.



- The carrier concentration can be determined from the Hall coefficient.[4]
- Combined with resistivity measurements, the carrier mobility can be calculated.[26]

## **Optical Characterization**

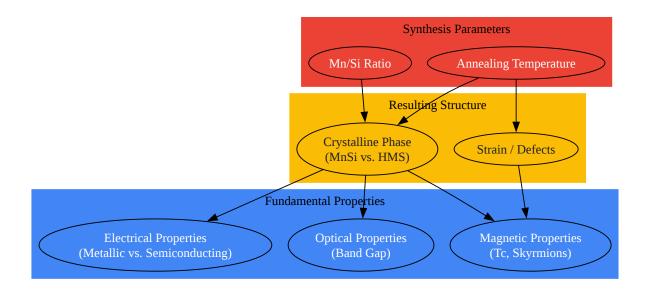
UV-Vis Spectroscopy (for Band Gap Determination):

- Measurement: The absorbance or transmittance of the thin film is measured over a range of wavelengths (e.g., 200-800 nm).[18]
- Data Conversion: The wavelength is converted to photon energy (E =  $hc/\lambda$ ). The absorption coefficient ( $\alpha$ ) is calculated from the absorbance and film thickness.[2]
- Tauc Plot: A Tauc plot is constructed by plotting (αhν)<sup>n</sup> versus photon energy (hν), where the
  exponent 'n' depends on the nature of the electronic transition (n=2 for a direct allowed
  transition, n=1/2 for an indirect allowed transition).[27][28]
- Band Gap Extraction: The linear portion of the Tauc plot is extrapolated to the energy axis.

  The intercept gives the value of the optical band gap.[27]

## **Visualizations**





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